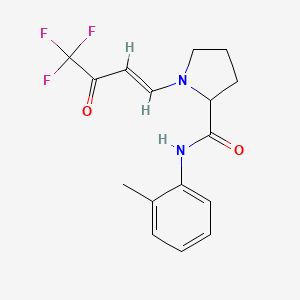

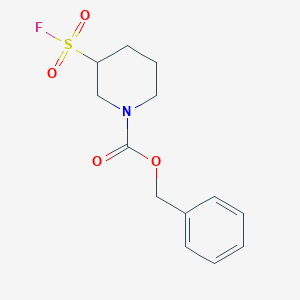

![molecular formula C10H20N2O B2562205 N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine CAS No. 2165348-99-0](/img/structure/B2562205.png)

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine is a complex molecule that likely contains a pyrrole-based structure, which is a common motif in medicinal chemistry due to its presence in various biologically active compounds. Although none of the provided papers directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of N-heterocycles is a significant area of synthetic chemistry. Paper discusses a Cu(II)-catalyzed synthesis of pyrrolo[1,2-a]quinoxaline derivatives using N,N-dimethylethanolamine as a C1 synthon. This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions. Similarly, paper describes practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, which share structural similarities with the target compound, suggesting that a [3 + 2] cycloaddition strategy might be applicable. Paper details a stereoselective process for preparing a related pyrrolidine derivative, which could provide insights into the stereochemical aspects of synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of the target compound likely features a hexahydrofuro[3,4-c]pyrrole core, which is a bicyclic structure with potential for conformational diversity. Paper explores the conformational properties of related hexahydro-2H-thieno[2,3-c]pyrrole derivatives using X-ray diffraction, which could be informative for understanding the three-dimensional shape of the target compound. Additionally, paper investigates the molecular structure and spectral properties of related N-methyl-N-substituted compounds, providing a basis for predicting the structural characteristics of the target molecule.

Chemical Reactions Analysis

The target compound's reactivity would be influenced by its pyrrole and furo[3,4-c]pyrrole moieties. Paper mentions the formation of a reactive iminium ion intermediate in the synthesis of N-heterocycles, which could be a relevant reaction pathway for the target compound. Paper introduces a multicomponent synthesis approach for N-substituted pyrroles, which might offer a route for introducing substituents onto the pyrrole ring of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of a pyrrole ring suggests potential for hydrogen bonding and aromatic interactions, which would affect its solubility and binding properties. The stereochemistry, as indicated by the (3Ar,6aS) notation, would influence its chiral interactions and possibly its biological activity. The papers provided do not directly discuss the properties of the target compound, but the methodologies and analyses presented could be extrapolated to predict its behavior.

Scientific Research Applications

Synthesis and Structural Applications

- Crystal Defect Sites and Adsorption Capabilities : Research on N-coordinated UiO-66 via mechanochemical in-situ N-doping strategy, using alkaline N-compounds like pyrrole, has shown significant improvements in selective adsorption for cationic dyes. This highlights the compound's role in enhancing adsorption and selectivity in materials science, particularly for water purification and dye adsorption processes (Hu et al., 2019).

Chemical Interaction and Binding Studies

- Dual Inhibitor of Key Enzymes : A compound related to the N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine structure was synthesized and found to be a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing its potential in cancer research as an antitumor agent (Gangjee et al., 2000).

Material Science and Engineering

- Water Oxidation Catalysts : Research into dinuclear complexes with pyridine-based ligands, including those resembling the structure of interest, has demonstrated their effectiveness as catalysts for water oxidation, a critical reaction for sustainable energy technologies (Zong & Thummel, 2005).

Fundamental Nitrogen-Containing Heterocyclic Compounds

- Role in Pharmaceuticals and Agrochemicals : A comprehensive study on nitrogen-containing compounds, including pyrroles and pyridines, outlines their extensive use in pharmaceuticals and agrochemicals due to their high biological activity. This underscores the foundational role of such structures in drug development and agriculture (Higasio & Shoji, 2001).

Safety And Hazards

properties

IUPAC Name |

N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(2)7-10-6-11-4-9(10)5-13-8-10/h9,11H,3-8H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOKNSZYWUMKJ-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC12CNCC1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C[C@]12CNC[C@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

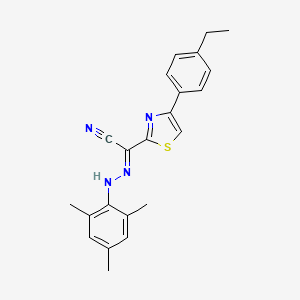

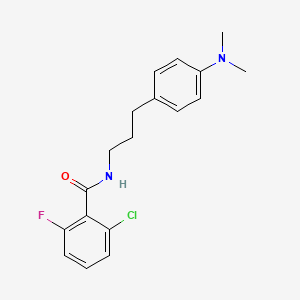

![3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime](/img/structure/B2562122.png)

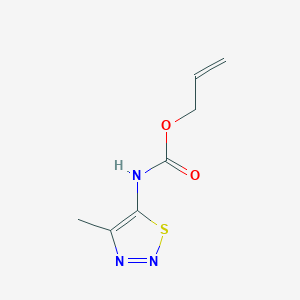

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)

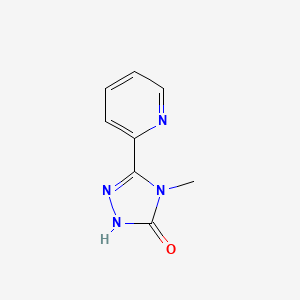

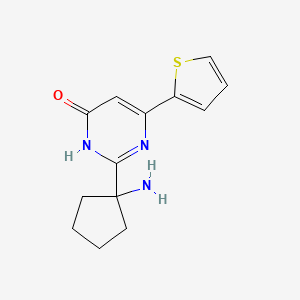

![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)